molecular formula C15H13ClN2S B1420028 N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine CAS No. 941867-20-5

N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine

Cat. No. B1420028
M. Wt: 288.8 g/mol
InChI Key: IUUHAXNPMMUPBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives generally consists of a benzene ring fused to a thiazole ring. The specific structure of “N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine” would include these rings, along with a benzyl group, a chlorine atom, and a methyl group attached at specific positions .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific derivative and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine” would depend on its specific structure. Generally, benzothiazole derivatives are solid at room temperature .

Safety And Hazards

The safety and hazards associated with “N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine” would depend on its specific properties. Some benzothiazole derivatives can be hazardous and should be handled with care .

Future Directions

The future directions for research on benzothiazole derivatives could include further exploration of their synthesis, properties, and biological activities. This could lead to the development of new drugs or other useful compounds .

properties

IUPAC Name

N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-7-8-12(16)14-13(10)18-15(19-14)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUHAXNPMMUPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
Reactant of Route 4
N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine
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Reactant of Route 6
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